molecular formula C15H19BrN2O2 B4234920 4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide

4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide

Cat. No.: B4234920
M. Wt: 339.23 g/mol
InChI Key: UAXCQGFIKPTLTR-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide is an organic compound with the molecular formula C₁₅H₁₉BrN₂O₂ It is characterized by the presence of a bromine atom attached to a benzamide structure, along with a cyclohexylamino group and an oxoethyl group

Scientific Research Applications

4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide typically involves the following steps:

    Amidation: The brominated benzene derivative is then reacted with an appropriate amine, such as cyclohexylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Oxidation: The final step involves the oxidation of the intermediate product to introduce the oxoethyl group, which can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield corresponding amines or alcohols.

    Oxidation Reactions: Oxidizing agents can further oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products

    Substitution: Formation of hydroxyl or alkoxy derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide
  • 4-fluoro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide
  • 4-iodo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide

Uniqueness

4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-12-8-6-11(7-9-12)15(20)17-10-14(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXCQGFIKPTLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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